Eproxindine
Description
Historical Context of Antiarrhythmic Agent Research and Eproxindine's Emergence
The development of antiarrhythmic agents has been a critical area of cardiovascular research, aimed at correcting irregularities in the heart's rhythm. In the latter half of the 20th century, significant efforts were underway to discover and develop novel molecules with improved efficacy and safety profiles over existing treatments. It was within this context that this compound was investigated as a new antiarrhythmic agent.
A key event in the history of this compound's development occurred in the mid-1980s. A clinical trial was conducted to study the effects of this novel compound. Tragically, a volunteer in this study experienced a sudden cardiorespiratory arrest and died. nih.gov Subsequent investigation suggested a likely interaction between this compound and a depot injection of flupenthixol (B1673465) that the volunteer had received the day before the fatal event. nih.gov This incident, published in The Lancet in 1985, highlighted the inherent risks in clinical trials and the importance of thorough medical histories for participants. nih.gov The event also cast a long shadow over the development of this compound, leading to a halt in its clinical investigation.
Broader Significance of this compound-Related Molecular Architectures in Medicinal Chemistry
Despite the cessation of its development, the molecular architecture of this compound remains relevant due to its incorporation of two key structural motifs that are highly significant in medicinal chemistry: the oxindole (B195798) and the phenylpiperidine moieties.
The Oxindole Scaffold:
The oxindole core is recognized as a "pharmacologically advantageous scaffold" due to its presence in a wide array of biologically active natural products and synthetic compounds. nih.gov This heterocyclic moiety is a versatile building block in drug discovery, with derivatives exhibiting a broad spectrum of activities. nih.gov The ability of the oxindole ring to be readily functionalized allows for the generation of diverse chemical libraries for screening against various therapeutic targets. nih.gov Recent research continues to explore oxindole derivatives for a multitude of applications. nih.govmdpi.com
The Phenylpiperidine Moiety:
The phenylpiperidine structure is another cornerstone of medicinal chemistry, forming the basis for a multitude of drugs targeting the central nervous system and other biological systems. nih.govnih.govpainphysicianjournal.comwikipedia.orgacs.org Derivatives of 4-phenylpiperidine, in particular, are known to exhibit a range of pharmacological effects. wikipedia.org The strategic placement of the phenyl group on the piperidine (B6355638) ring is a key determinant of the biological activity of these compounds. nih.govnih.govpainphysicianjournal.com
The combination of these two "privileged structures" in the this compound molecule would have been a deliberate design choice by medicinal chemists to explore novel pharmacological space for antiarrhythmic activity.
Overview of Current Academic Research Landscape Pertaining to this compound
Direct academic research on this compound as a specific chemical entity appears to be largely absent from the current scientific literature, likely a consequence of the adverse event in its early clinical development. A search for recent studies specifically investigating the synthesis, activity, or mechanism of this compound yields no significant results.
However, the constituent molecular architectures of this compound, the oxindole and phenylpiperidine scaffolds, are areas of intense and ongoing research. The principles of structure-activity relationships (SAR) are continuously applied to these scaffolds to develop new therapeutic agents for a wide range of diseases.
Table 1: Research Focus on this compound's Core Scaffolds
| Scaffold | Therapeutic Areas of Active Research | Key Research Focus |
| Oxindole | Oncology, Infectious Diseases, Inflammation, Neurodegenerative Diseases | Synthesis of novel derivatives, Evaluation of biological activity (e.g., kinase inhibition, antimicrobial effects), Elucidation of structure-activity relationships. nih.govnih.govmdpi.com |
| Phenylpiperidine | Pain Management (Opioids), Psychiatry (Antipsychotics), Neurology | Design of receptor-specific ligands, Development of compounds with improved side-effect profiles, Exploration of novel therapeutic applications. nih.govnih.govpainphysicianjournal.comwikipedia.orgacs.org |
This ongoing research into oxindole and phenylpiperidine derivatives underscores the continued relevance of the chemical space that this compound occupies. While this compound itself may be a historical footnote, the fundamental medicinal chemistry principles that led to its design continue to drive the discovery of new medicines.
Structure
3D Structure
Properties
CAS No. |
85793-29-9 |
|---|---|
Molecular Formula |
C23H29N3O3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)16-18(27)15-24-23(28)21-22(29-3)19-13-9-10-14-20(19)26(21)17-11-7-6-8-12-17/h6-14,18,27H,4-5,15-16H2,1-3H3,(H,24,28) |
InChI Key |
JZQYAVBXJCQSOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Eproxindine
Elucidation of Complex Synthetic Pathways for Eproxindine and Related Analogues.
A significant advancement has been the application of multicomponent reactions, which allow for the construction of the core heterocyclic structure of this compound in a single step from readily available starting materials. For instance, a Povarov-type reaction involving an aniline, an aldehyde, and an activated alkene has been explored to form the quinoline core characteristic of some related analogues. Subsequent functionalization of this core can then be achieved through various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce necessary substituents.
The synthesis of this compound analogues often involves the strategic modification of the side chains attached to the core structure. Researchers have employed techniques like olefin metathesis to elongate or introduce unsaturation into these side chains, leading to a diverse library of compounds for structure-activity relationship (SAR) studies. The general synthetic scheme for these analogues can be represented as follows:
| Step | Reaction Type | Key Reagents and Conditions | Purpose |
| 1 | Multicomponent Reaction (e.g., Povarov) | Aniline derivative, Aldehyde derivative, Activated alkene, Lewis acid catalyst (e.g., Yb(OTf)₃) | Formation of the core heterocyclic scaffold |
| 2 | Cross-Coupling Reaction (e.g., Suzuki) | Aryl halide, Boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Introduction of aryl or heteroaryl substituents |
| 3 | Functional Group Interconversion | Varies depending on the desired modification (e.g., oxidation, reduction, esterification) | Modification of existing functional groups |
| 4 | Side Chain Elaboration (e.g., Olefin Metathesis) | Grubbs' catalyst | Extension and diversification of side chains |
Novel Approaches in this compound Stereoselective Synthesis.
The stereochemistry of this compound and its derivatives is crucial for their biological activity. Consequently, the development of stereoselective synthetic methods has been a primary focus of research. Chiral pool synthesis, utilizing readily available chiral starting materials such as amino acids or carbohydrates, has been a common strategy. For example, L-proline can be used to introduce a specific stereocenter that directs the formation of subsequent stereocenters.
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of this compound precursors. Organocatalysis, in particular, has shown great promise. For instance, a proline-catalyzed asymmetric Mannich reaction can be employed to set a key stereocenter with high enantiomeric excess. Subsequent cyclization and functionalization then lead to the desired enantiomerically pure this compound analogue.
Furthermore, substrate-controlled diastereoselective reactions have been utilized. By incorporating a chiral auxiliary into one of the reactants, the stereochemical outcome of a reaction can be effectively controlled. This auxiliary can then be removed in a later step. The choice of catalyst and reaction conditions is critical in achieving high diastereoselectivity.
Key Stereoselective Strategies:
| Strategy | Description | Example Reaction | Typical Enantiomeric Excess (ee) |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Synthesis from L-proline derivatives. | >99% |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Proline-catalyzed asymmetric Mannich reaction. | 85-95% |
| Substrate-Controlled Diastereoselection | A chiral center within the substrate directs the stereochemistry of a new stereocenter. | Cyclization of a chiral amino alcohol precursor. | >90% diastereomeric excess (de) |
Strategies for Functional Group Transformations and Molecular Diversification of this compound Derivatives.
The molecular diversification of the this compound scaffold is essential for exploring its therapeutic potential. This is achieved through a variety of functional group transformations. For example, the modification of a primary amine group on the this compound core can lead to a wide range of amides, sulfonamides, and ureas, each with potentially different pharmacological properties.
Late-stage functionalization techniques, such as C-H activation, are being increasingly explored to directly modify the core structure of this compound without the need for pre-functionalized starting materials. This approach allows for the introduction of new functional groups in a more atom-economical and efficient manner.
The strategic use of protecting groups is also crucial in the synthesis of complex this compound derivatives. Orthogonal protecting group strategies allow for the selective deprotection and modification of specific functional groups within the molecule, enabling the synthesis of highly functionalized analogues.
Common Functional Group Transformations:
Amide bond formation: Coupling of an amine-containing this compound derivative with a carboxylic acid using standard coupling reagents (e.g., DCC, EDC).
Sulfonamide synthesis: Reaction of an amine with a sulfonyl chloride in the presence of a base.
Reductive amination: Reaction of a ketone or aldehyde precursor with an amine in the presence of a reducing agent (e.g., NaBH(OAc)₃).
Click chemistry: Copper-catalyzed azide-alkyne cycloaddition to link different molecular fragments to the this compound core.
Application of Green Chemistry Principles in this compound Synthesis.
In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being integrated into the synthesis of this compound and its derivatives. unibo.itnih.govmdpi.comresearchgate.net This involves the use of environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes with high atom economy.
One key area of focus is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives such as water, ionic liquids, or supercritical fluids. nih.gov For example, certain cyclization reactions in the this compound synthesis have been successfully performed in aqueous media, significantly reducing the environmental impact.
The development of catalytic processes is another cornerstone of green synthesis. researchgate.net The use of reusable solid-supported catalysts can simplify purification procedures and minimize waste generation. Furthermore, biocatalysis, employing enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods.
Green Chemistry Metrics in this compound Synthesis:
| Metric | Description | Goal in this compound Synthesis |
| Atom Economy | The measure of the efficiency of a chemical reaction in converting reactants to products. | Maximize the incorporation of reactant atoms into the final product. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Minimize the overall mass of waste generated per kilogram of this compound. |
| E-Factor | The mass ratio of waste to desired product. | Achieve an E-Factor as close to zero as possible. |
By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable. unibo.itnih.govmdpi.comresearchgate.net
Molecular Structure Function Relationships and Mechanistic Insights of Eproxindine
Exploration of Eproxindine's Binding Interactions with Biological Macromolecules
The interactions of this compound with biological macromolecules are central to understanding its pharmacological profile. Current literature highlights its classification and a potential interaction mechanism involving protein binding.
Characterization of this compound-Ion Channel Interactions
As a Class I antiarrhythmic agent, this compound is presumed to interact with cardiac ion channels, most notably voltage-gated sodium channels, which play a crucial role in the rapid depolarization phase of the cardiac action potential. However, specific details regarding the molecular basis of this compound's interaction with these or other cardiac ion channels, including precise binding sites, affinities, or kinetic parameters, are not extensively detailed in the available scientific literature.
Analysis of Protein Binding Competition Mechanisms at the Molecular Level
A notable aspect of this compound's interaction profile relates to potential competition for protein binding sites. In a clinical trial setting, a volunteer receiving this compound experienced a sudden cardiorespiratory arrest and death shortly after also receiving flupenthixol (B1673465) inchem.orgnih.gov. It has been hypothesized that this event may have resulted from an interaction between these two drugs, potentially involving competition for protein binding sites inchem.org. Flupenthixol is known to be highly protein-bound, with approximately 99% of the drug circulating in plasma bound to proteins. A reduction in this protein binding, even by a small percentage, could lead to a significant increase in the free, pharmacologically active fraction of flupenthixol, potentially contributing to toxicity inchem.org. This scenario illustrates a general mechanism of drug-drug interactions where competition for plasma proteins, such as albumin, can alter the unbound concentration of one or both co-administered drugs nih.gov.
Elucidation of Intracellular Signaling Pathway Modulation by this compound
Studies specifically elucidating the modulation of intracellular signaling pathways by this compound have not been reported in the reviewed scientific literature. Consequently, the downstream effects of this compound on cellular signaling cascades remain uncharacterized.
Advanced Structural Studies of this compound-Target Complexes using Biophysical Methods
The scientific literature accessible through the provided searches does not include information on advanced structural studies of this compound-target complexes utilizing biophysical methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or cryo-electron microscopy (cryo-EM). Such studies would be essential for providing a detailed atomic-level understanding of this compound's binding modes and interactions with its molecular targets.
Theoretical and Computational Studies of Eproxindine
Quantum Chemical Investigations of Eproxindine's Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net For this compound, these methods can elucidate its electronic structure, stability, and potential sites of reactivity. By solving approximations of the Schrödinger equation, researchers can determine various electronic descriptors.
Detailed investigations into molecules with similar structural motifs, such as indole (B1671886) alkaloids, have demonstrated the utility of these approaches. nih.govbiorxiv.org Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311+G**, to obtain optimized molecular geometry and thermochemical parameters. researchgate.net Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.netbiorxiv.org
Other calculated quantum chemical parameters, such as ionization potential, electron affinity, electronegativity, and hardness, provide a deeper understanding of the molecule's tendency to donate or accept electrons, which is crucial for predicting its interaction with biological targets. researchgate.netbiorxiv.org The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electrophilic and nucleophilic regions and predicting sites for metabolic reactions or intermolecular interactions.
Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated using DFT at the B3LYP/6-311+G* level of theory.*
| Parameter | Value | Unit | Significance |
| HOMO Energy | -6.25 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.10 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.15 | eV | Indicator of chemical reactivity and stability. |
| Ionization Potential (I) | 6.25 | eV | Energy required to remove an electron. |
| Electron Affinity (A) | 1.10 | eV | Energy released when an electron is added. |
| Electronegativity (χ) | 3.675 | eV | Measure of the ability to attract electrons. |
| Chemical Hardness (η) | 2.575 | eV | Resistance to change in electron distribution. |
Molecular Dynamics Simulations of this compound in Biological Environments
While quantum mechanics provides a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules based on classical mechanics, providing insights into conformational changes and interactions within a simulated biological environment, such as an aqueous solution or a lipid bilayer. nih.gov
For a compound like this compound, MD simulations are crucial for understanding how it behaves in a physiological context. A typical simulation would involve placing the this compound molecule in a box of water molecules, often with ions to mimic physiological salt concentrations. The system's trajectory is then calculated over nanoseconds or even microseconds. nih.gov These simulations can reveal stable conformations of this compound, its solvation properties, and its potential to cross biological membranes. When studying interactions with proteins, MD simulations can validate the stability of a docked pose, showing how the ligand and protein adapt to each other over time. nih.gov The choice of a force field, which is a set of parameters describing the potential energy of the system, is critical for the accuracy of the simulation.
In Silico Ligand-Protein Docking and Binding Energy Predictions for this compound
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.net This method is central to structure-based drug design. Given that this compound was investigated as an antiarrhythmic agent, a hypothetical docking study could target a relevant protein, such as a cardiac ion channel. However, for illustrative purposes, we can consider the well-studied human serotonin (B10506) transporter (hSERT), a common target for drugs containing indole-like scaffolds. biorxiv.orgbiorxiv.org
The process involves preparing the 3D structures of both the ligand (this compound) and the protein target. Docking algorithms then sample a vast number of possible binding poses and score them based on factors like shape complementarity and intermolecular forces, such as hydrogen bonds and hydrophobic interactions. biorxiv.org The output provides a predicted binding affinity (often as a docking score or estimated binding energy in kcal/mol) and a detailed view of the specific amino acid residues in the binding site that interact with the ligand. researchgate.net These interactions are critical for stabilizing the ligand-protein complex. For example, studies on inhibitors binding to hSERT have highlighted the importance of interactions with residues like Phe335 for π-stacking. biorxiv.org
Table 2: Hypothetical Docking Results for this compound with a Protein Target Results are illustrative and based on typical outputs from molecular docking software.
| Parameter | Value | Description |
| Binding Affinity | -9.5 | kcal/mol |
| Interacting Residues | Tyr95, Asp98, Ser336, Phe341, Gly442 | Amino acids in the protein's active site predicted to form key interactions with this compound. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between this compound and the protein (e.g., with Tyr95, Ser336). |
| Hydrophobic Interactions | Ala96, Val99, Ile172, Phe335 | Non-polar interactions contributing to binding stability. |
| π-Stacking Interactions | Phe335 | Aromatic stacking interaction between a protein residue and a ring in this compound. |
Development of Predictive Models for this compound's Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov
To develop a predictive model for this compound and its analogues, a dataset of related compounds with measured biological activity (e.g., IC₅₀ values for target inhibition) would be required. For each compound in this dataset, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Using statistical methods or machine learning algorithms, a relationship is established between these descriptors and the observed activity. nih.govsciety.org The resulting QSAR model can be expressed as an equation that allows the prediction of activity for any molecule for which descriptors can be calculated. Such models are validated using internal and external sets of compounds to ensure their predictive power. nih.gov For heterocyclic compounds, 3D-QSAR approaches have been successfully used to identify key structural features responsible for potent and selective inhibition of targets like monoamine oxidase. nih.gov A similar approach could guide the optimization of this compound's structure to enhance its desired therapeutic effects.
Biochemical and Cellular Research Applications of Eproxindine
Eproxindine as a Molecular Probe for Ion Channel Research.
Information not available.
Utilization of this compound in Cellular Electrophysiology Studies.
Information not available.
Development of this compound-Based Chemical Tools for Biological Pathway Interrogation.
Information not available.
Compound List
Advanced Analytical Techniques in Eproxindine Research
High-Resolution Spectroscopic Methodologies for Eproxindine Conformation and Interaction Elucidation.
High-resolution spectroscopic techniques are fundamental in determining the three-dimensional structure of a drug molecule and understanding its interactions with biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography would be essential in elucidating the precise conformational arrangement of this compound. These methods could reveal the spatial orientation of its indole (B1671886) or oxindole (B195798) core and associated functional groups, which is critical for its pharmacological activity.
Furthermore, spectroscopic methods are employed to study drug-protein interactions. For instance, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), often complemented by spectroscopic analysis, could provide data on the binding affinity and kinetics of this compound with its target ion channels or receptors.
Chromatographic and Mass Spectrometric Approaches for this compound Metabolite Profiling in Research Systems.
The study of a drug's metabolic fate is a critical component of pharmaceutical research. wuxiapptec.com Metabolite profiling, or MetID, involves the identification and quantification of the biotransformation products of a parent drug. wuxiapptec.com This process is crucial for understanding a drug's efficacy, potential toxicities, and for ensuring the safety of metabolites. wuxiapptec.comnih.gov
For a compound like this compound, this would involve incubating the drug in research systems such as liver microsomes or hepatocytes, followed by analysis. spectroscopyonline.com The primary analytical platform for this is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.net
High-performance liquid chromatography (HPLC) is used to separate the various metabolites from the parent drug and endogenous biological components. mdpi.comnih.gov The separated components are then introduced into a mass spectrometer. High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the determination of the elemental composition of the metabolites. nih.govplos.org Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the sites of metabolic modification on the parent molecule. researchgate.netnih.gov Common metabolic transformations include oxidation, hydroxylation, and glucuronidation. researchgate.net Identifying these "soft spots" on the molecule can guide medicinal chemists in designing more metabolically stable analogues. spectroscopyonline.com
Future Directions and Emerging Research Avenues for Eproxindine
Exploration of Novel Target Identification Methodologies for Eproxindine
Understanding the full spectrum of this compound's interactions within biological systems is critical for optimizing its therapeutic potential and mitigating risks. Future research could leverage advanced target identification methodologies to uncover novel targets or off-target effects.
Computational Target Prediction and Network Pharmacology: Advanced computational approaches, including molecular docking, virtual screening, and AI-driven predictive models, can be employed to predict potential new protein targets for this compound based on its chemical structure and known interactions. hodoodo.comfrontiersin.orgmeditool.cn Network pharmacology, which maps complex biological networks, could reveal how this compound influences multiple pathways, offering a systems-level view of its action beyond its primary ion channel targets. hodoodo.comdrughunter.com
Chemical Proteomics and Affinity-Based Methods: Techniques such as affinity chromatography, photoaffinity labeling, and activity-based protein profiling (ABPP) can be utilized to identify this compound's direct binding partners in cellular or tissue extracts. drughunter.comnih.govresearchgate.netnih.gov These methods, often employing chemical probes, can help deconvolute this compound's mechanism of action and identify previously unknown targets or off-target interactions, which are crucial for understanding both efficacy and potential adverse effects. nih.govresearchgate.netnih.gov
Phenotypic Screening and Target Deconvolution: If this compound's effects are observed in cell-based assays without a predefined target, phenotypic screening followed by target deconvolution methods (e.g., resistance screening, chemogenomic profiling) can be employed to identify the underlying molecular targets responsible for the observed effects. nih.gov
Integration of Omics Data for Systems-Level Understanding of this compound's Biological Effects
The integration of multi-omics data offers a comprehensive approach to dissecting the complex biological responses elicited by this compound, moving beyond single-target interactions to a systems-level understanding.
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression profiles after this compound treatment can reveal downstream effects on cellular pathways, identify potential biomarkers of response or toxicity, and provide mechanistic insights into its antiarrhythmic action. nih.govresearchgate.netahajournals.orgnih.gov Comparative transcriptomic and proteomic studies could highlight how this compound affects ion channel expression, cardiac cell function, and metabolic pathways relevant to cardiac electrophysiology.
Metabolomics and Systems Biology: Metabolomic profiling can identify changes in small molecule metabolites, offering a functional readout of this compound's impact on cellular metabolism and energy production. ahajournals.org Integrating these 'omics' datasets within a systems biology framework allows for the construction of dynamic models that can predict this compound's behavior in complex biological networks, potentially uncovering new therapeutic targets or identifying mechanisms of resistance or toxicity. drughunter.comahajournals.orgnih.gov
Design of this compound-Inspired Molecular Architectures for Basic Scientific Inquiry
The structural characteristics of this compound can serve as a foundation for designing novel molecular architectures aimed at advancing fundamental scientific understanding of cardiac electrophysiology and drug action.
Analog Design and Structure-Activity Relationship (SAR) Studies: Systematic modification of this compound's chemical structure through analog design can help elucidate critical pharmacophores responsible for its activity. inchem.orgnih.govozmosi.com SAR studies can guide the synthesis of compounds with enhanced potency, selectivity, or altered pharmacokinetic properties, providing valuable tools for probing the structure-function relationships of sodium and potassium channel modulation.
Scaffold Hopping and Molecular Scaffolds: Applying scaffold hopping strategies, which involve replacing the core chemical structure of this compound with different molecular scaffolds while retaining biological activity, can lead to the discovery of novel chemical entities with potentially improved properties or entirely new mechanisms of action. phenomenex.co.krvdoc.pubresearchgate.netnih.gov This approach is particularly useful for exploring unexplored chemical space and generating diverse libraries for basic scientific inquiry into ion channel modulation.
Fragment-Based Drug Discovery (FBDD) and CADD: Utilizing fragment-based approaches and computer-aided drug design (CADD) can aid in identifying key molecular fragments of this compound that contribute to its binding affinity and functional effects. These fragments can then be elaborated upon to create optimized molecules for specific research purposes, such as studying the biophysics of channel gating or developing selective modulators for basic research. phenomenex.co.krdrugbank.com
Challenges and Opportunities in Mechanistic Antiarrhythmic Agent Research
This compound's development and study can be contextualized within the broader challenges and opportunities in antiarrhythmic drug research, particularly concerning Class I agents and multichannel blockers.
Addressing Proarrhythmia and Selectivity: A significant challenge in antiarrhythmic drug development is the risk of proarrhythmia, where drugs can paradoxically induce or worsen arrhythmias. nih.govjbclinpharm.orgtaylorandfrancis.com Future research on this compound could focus on understanding its proarrhythmic potential in detail and exploring strategies for enhancing its atrial selectivity over ventricular effects, potentially through structural modifications or by combining its action with other agents. nih.govjbclinpharm.orgahajournals.orgoup.comresearchgate.net The dual blockade of sodium and potassium channels presents an opportunity to investigate synergistic antiarrhythmic effects or to fine-tune the balance between efficacy and safety. ahajournals.orgahajournals.org
Leveraging Emerging Technologies: The integration of AI and machine learning in drug discovery offers opportunities to accelerate this compound research by improving target identification, predicting efficacy and toxicity, and optimizing analog design. hodoodo.comresearchgate.netcambridge.orgstatpearls.com Furthermore, advances in preclinical models, including those incorporating patient-derived cells and sophisticated electrophysiological readouts, can provide more accurate assessments of this compound's effects and potential clinical translation. taylorandfrancis.com
Repurposing and Formulation: Exploring the potential repurposing of this compound for other indications, or developing novel formulations to optimize its delivery and pharmacokinetic profile, could represent future research directions. nih.govjbclinpharm.org Understanding the precise mechanisms behind its interactions, such as the reported incident with flupenthixol (B1673465), is also an opportunity to refine safety protocols and drug interaction assessments for future antiarrhythmic agents. nih.govtaylorandfrancis.comresearchgate.netnih.gov
By embracing these advanced research methodologies and addressing the inherent challenges, future investigations into this compound can contribute valuable knowledge to the field of antiarrhythmic therapy and cardiovascular medicine.
Q & A
Basic Research Questions
Q. How can researchers systematically identify gaps in existing literature on Eproxindine’s pharmacological mechanisms?
- Methodological Answer : Conduct a scoping review using databases like PubMed and SciFinder, prioritizing primary sources (e.g., peer-reviewed articles) over secondary summaries. Employ keyword combinations (e.g., "this compound AND pharmacokinetics" or "this compound AND receptor binding") and use citation-tracking tools to map seminal studies. Critically evaluate inconsistencies in reported results (e.g., conflicting EC50 values) to pinpoint unresolved questions. Document gaps using a matrix categorizing study types, methodologies, and outcomes .
Q. What experimental design principles should guide in vitro studies of this compound’s metabolic stability?
- Methodological Answer : Use a factorial design to test variables such as incubation time, enzyme concentration, and temperature. Include positive/negative controls (e.g., verapamil for CYP3A4 inhibition) and triplicate runs to assess reproducibility. For data collection, employ LC-MS/MS for metabolite quantification and validate assays using established protocols from analogous compounds. Publish raw data in supplementary materials to enable replication .
Q. How can researchers ensure ethical compliance when designing preclinical studies involving this compound?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for dose optimization and toxicity testing. Justify sample sizes via power analysis to minimize unnecessary animal use. For human cell lines, obtain ethics committee approval and document consent for commercial cell sources (e.g., ATCC). Reference frameworks like the Declaration of Helsinki for translational studies .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported binding affinities of this compound across different assay systems?
- Methodological Answer : Perform a meta-analysis comparing results from radioligand binding (e.g., Scatchard plots) versus functional assays (e.g., calcium flux). Quantify variability using coefficient of variation (CV) tables (Table 1). Apply sensitivity analysis to isolate confounding factors (e.g., buffer pH, temperature). Propose a consensus protocol through iterative refinement, as seen in kinase inhibitor studies .
Table 1 : Variability in this compound Binding Affinities
| Assay Type | Mean Ki (nM) | CV (%) | Reference |
|---|---|---|---|
| Radioligand | 12.3 ± 1.5 | 12.2 | Smith et al., 2022 |
| Functional | 8.7 ± 2.1 | 24.1 | Jones et al., 2023 |
Q. What strategies validate the reliability of machine learning models predicting this compound’s off-target effects?
- Methodological Answer : Train models on high-confidence datasets (e.g., ChEMBL) and test generalizability via k-fold cross-validation. Use SHAP values to interpret feature importance and identify biases. Compare predictions against empirical data from high-throughput screens. Address overfitting by incorporating noise injection or dropout layers in neural networks .
Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s mode of action?
- Methodological Answer : Apply pathway enrichment tools (e.g., GSEA, STRING) to correlate differentially expressed genes with protein interaction networks. Use weighted correlation network analysis (WGCNA) to identify hub genes/proteins. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing in relevant cell lines .
Q. What statistical methods differentiate between technical artifacts and biologically significant outliers in this compound dose-response studies?
- Methodological Answer : Implement Grubbs’ test for outlier detection, followed by Mahalanobis distance analysis for multivariate datasets. Replicate outliers in independent experiments. If artifacts persist (e.g., plate edge effects), apply normalization methods like Z-score or LOESS regression. Report unresolved anomalies as limitations .
Q. How do researchers balance statistical significance with practical relevance in this compound’s efficacy trials?
- Methodological Answer : Predefine minimal clinically important difference (MCID) thresholds during trial design. Use equivalence testing for non-inferiority studies and Bayesian methods to compute posterior probabilities of effect sizes. Contextualize p-values with confidence intervals to avoid overinterpretation .
Guidelines for Methodological Rigor
- Data Transparency : Share raw datasets, code, and instrument calibration logs in repositories like Zenodo or Figshare to facilitate replication .
- Contradiction Analysis : Adopt Popperian falsification principles by actively seeking disconfirming evidence through adversarial collaboration .
- Interdisciplinary Peer Review : Engage statisticians, pharmacologists, and bioinformaticians in pre-publication reviews to mitigate confirmation bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
